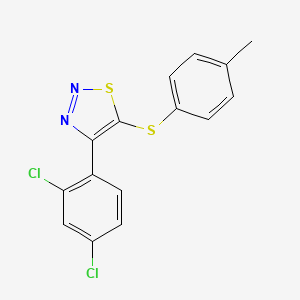

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide

Description

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 4 and a 4-methylphenyl sulfide moiety at position 3. This structure combines electron-withdrawing chlorine substituents with a lipophilic methylphenyl group, making it a candidate for diverse applications in medicinal chemistry and agrochemical research. The 1,2,3-thiadiazole ring is less common than its 1,2,4- or 1,3,4-thiadiazole isomers, conferring unique electronic and steric properties that influence reactivity and biological activity .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S2/c1-9-2-5-11(6-3-9)20-15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSQCLVXFHIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

- Chemical Formula : C14H7Cl3N2S2

- Molecular Weight : 373.71 g/mol

- CAS Number : 338409-67-9

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives can significantly inhibit the growth of cancer cells. For instance, a study evaluating a series of thiadiazole compounds found that several displayed potent anticancer activities against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines. The IC50 values for these compounds ranged from 0.10 µM to 11.5 µM, indicating their potential as effective anticancer agents .

Case Study: Anticancer Evaluation

A notable study synthesized various thiadiazole derivatives and tested their effects on human cancer cell lines. The results showed that certain compounds exhibited significant cytotoxicity, with IC50 values lower than standard drugs like etoposide. This suggests that 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide may also have similar or enhanced anticancer properties .

Antibacterial and Anti-inflammatory Properties

Thiadiazole derivatives are recognized for their antibacterial and anti-inflammatory activities. Compounds in this class have been shown to inhibit bacterial growth and modulate inflammatory responses in vitro. For example, studies indicate that certain thiadiazoles can act as cyclooxygenase inhibitors and exhibit activity against human leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is influenced by their structural features. Modifications in the substituents on the thiadiazole ring can enhance or diminish biological efficacy. Research suggests that the presence of electron-withdrawing groups like chlorines significantly affects the compound's activity against various biological targets .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, pharmacological activity, and synthetic pathways:

Pharmacological and Chemical Comparisons

- Antifungal Activity : The 2,4-dichlorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl group in ’s triazole-thione derivative. However, chlorine’s stronger electron-withdrawing effects may enhance binding to fungal cytochrome P450 enzymes compared to fluorine .

- Lipophilicity vs. Solubility : The target compound’s 4-methylphenyl sulfide group increases lipophilicity (logP ~4.2 estimated), whereas methyl ester analogues (e.g., ) exhibit improved aqueous solubility (logP ~2.8) due to polar ester groups .

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at the 5-position of the thiadiazole ring, contrasting with ’s multi-step procedure requiring hydrazinecarbothioamide intermediates .

Research Implications

The target compound’s combination of a 1,2,3-thiadiazole core and dichlorophenyl substituents positions it as a novel scaffold for drug discovery. Future studies should explore its pharmacokinetic profile and compare its bioactivity with 1,3,4-thiadiazole derivatives (e.g., ), which dominate current medicinal chemistry research due to their established synthetic protocols .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.